molecular formula C7H3Br2NO3 B15402550 4,5-Dibromo-2-nitrobenzaldehyde CAS No. 56990-05-7

4,5-Dibromo-2-nitrobenzaldehyde

Cat. No.: B15402550
CAS No.: 56990-05-7
M. Wt: 308.91 g/mol
InChI Key: MUTSTHNLJJIXPM-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H3Br2NO3 and its molecular weight is 308.91 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56990-05-7

Molecular Formula

C7H3Br2NO3

Molecular Weight

308.91 g/mol

IUPAC Name

4,5-dibromo-2-nitrobenzaldehyde

InChI

InChI=1S/C7H3Br2NO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H

InChI Key

MUTSTHNLJJIXPM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)[N+](=O)[O-])C=O

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 4,5 Dibromo 2 Nitrobenzaldehyde

Synthesis of Quinoxaline (B1680401) and Quinazolinone Derivatives

Quinoxaline and quinazolinone derivatives represent important classes of heterocyclic compounds that exhibit a broad spectrum of biological activities. researchgate.net The synthesis of quinoxalines typically proceeds via the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net While direct synthetic routes from 4,5-dibromo-2-nitrobenzaldehyde are not extensively detailed, its derivatives can serve as valuable precursors. For example, the reduction of the nitro group to an amine and oxidation of the aldehyde to a carboxylic acid can generate intermediates that are suitable for the synthesis of quinoxalines and quinazolinones. General methodologies for quinoxaline synthesis include the reaction of o-phenylenediamines with reagents like glyoxal, often in the presence of catalysts such as nickel nanoparticles or copper sulfate. researchgate.net

The synthesis of quinazolinones can be accomplished through several routes, including the reaction of anthranilic acid with acyl chlorides, followed by a cyclization step. The functional groups present on the this compound molecule can be chemically manipulated to produce precursors amenable to such cyclization reactions.

Pyrimidine (B1678525) and Thiazole (B1198619) Ring Formation

The synthesis of pyrimidines is often achieved through the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine. For the formation of thiazole rings, a widely used method is the Hantzsch thiazole synthesis, which involves the reaction of a haloketone with a thioamide.

Although these general synthetic strategies are well-established for the construction of pyrimidine and thiazole ring systems, there are no specific examples in the provided research that document the direct use of this compound as a starting material for their synthesis. Further investigation would be required to delineate potential reaction pathways for the formation of these specific heterocycles from this particular precursor.

Spirocyclic and Fused-Ring Systems

Spirocyclic compounds, which are characterized by two rings joined at a single common atom, and fused-ring systems are complex, three-dimensional molecular architectures that are frequently encountered in natural products and molecules with pharmacological activity. The synthesis of these intricate structures often relies on intramolecular cyclization or cycloaddition reactions.

While the scientific literature describes numerous methods for the synthesis of spirocyclic and fused-ring systems, the direct application of this compound in the construction of these specific molecular frameworks is not documented in the available research. The development of novel synthetic routes from this compound to these complex ring systems could represent a promising avenue for future research endeavors.

Application As a Precursor in Complex Molecule Synthesis

Preparation of Macrocyclic and Polymeric Scaffolds

The synthesis of macrocycles and polymers often relies on bifunctional or polyfunctional monomers that can undergo cyclization or polymerization reactions. While the structure of 4,5-Dibromo-2-nitrobenzaldehyde, with its multiple reactive sites, theoretically allows for its participation in such reactions, specific examples of its use in the synthesis of macrocyclic or polymeric structures are not found in the current body of scientific literature.

General strategies for macrocycle synthesis often involve the reaction of building blocks with complementary functional groups under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Common reactions include amide bond formation, ether synthesis, and various coupling reactions. Similarly, the formation of polymers through polycondensation requires monomers with at least two reactive functional groups that can form linkages. The bromine atoms on the aromatic ring of this compound could potentially serve as handles for cross-coupling reactions, and the aldehyde group can participate in condensation reactions. The nitro group can also be reduced to an amine, providing another reactive site. However, the literature does not provide specific instances of these transformations being employed to create macrocyclic or polymeric scaffolds from this particular starting material.

Role in Scaffold Diversity and Medicinal Chemistry Precursor Synthesis (focus on chemical utility, not biological effect)

The utility of a compound in medicinal chemistry often stems from its ability to serve as a starting point for the synthesis of a diverse range of molecular scaffolds. The different functional groups on this compound offer the potential for various chemical transformations, which could, in principle, lead to a variety of precursors for medicinal chemistry applications.

The aldehyde group can be a key functionality for building molecular complexity. For instance, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds to form new carbon-carbon bonds. nih.gov The resulting products can then potentially undergo further cyclization reactions to generate diverse heterocyclic or carbocyclic ring systems.

The bromo- and nitro-substituents on the aromatic ring also provide opportunities for diversification. The bromine atoms can be utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide array of substituents. The nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This amino group can also participate in the formation of various heterocyclic scaffolds.

Computational and Theoretical Investigations

Quantum Chemical Studies (DFT, Ab Initio)

A thorough quantum chemical study of 4,5-Dibromo-2-nitrobenzaldehyde would provide significant insights into its molecular properties. Such studies, typically employing Density Functional Theory (DFT) or ab initio methods, are foundational for understanding the behavior of a molecule at the electronic level. However, specific studies detailing these analyses for this compound have not been identified.

An analysis of the electronic structure would reveal the distribution of electrons within the molecule and the nature of its chemical bonds. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity. The energy gap between the HOMO and LUMO, for instance, is a key indicator of chemical stability. For substituted nitroaromatics, the strong electron-withdrawing nature of the nitro group, combined with the inductive and resonance effects of the bromine atoms, would be expected to significantly influence the energies and localizations of these frontier orbitals.

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule, highlighting electrophilic and nucleophilic sites. For this compound, it is anticipated that the region around the oxygen atoms of the nitro and aldehyde groups would exhibit a negative potential, indicating susceptibility to electrophilic attack. Conversely, the hydrogen atom of the aldehyde group would likely show a positive potential. Such a map would be invaluable for predicting the molecule's interaction with other reagents.

Tautomerism is a form of isomerism involving the migration of a proton. While less common for benzaldehyde (B42025) derivatives, a computational analysis could explore the relative stabilities of any potential tautomers. For this specific molecule, significant tautomeric forms are not immediately apparent, but a thorough theoretical study would definitively address this possibility.

Mechanistic Pathway Calculations and Energy Profiles

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energy profiles of potential reaction pathways, researchers can identify the most likely mechanism. For reactions involving this compound, such as its conversion to 5,6-dibromobenzo[c]isoxazole, these calculations would provide a detailed understanding of the reaction's progression.

The identification and characterization of transition states are fundamental to understanding reaction kinetics. A transition state analysis for a key reaction of this compound would involve locating the highest energy point along the reaction coordinate and calculating its geometry and vibrational frequencies. This information is critical for determining the activation energy of the reaction.

The solvent in which a reaction is conducted can have a profound impact on its energetics. Computational models can simulate the effect of a solvent on the energies of reactants, transition states, and products. An analysis of solvent effects on reactions involving this compound would provide a more accurate and realistic understanding of its chemical behavior in a laboratory setting.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily dictated by the orientation of the aldehyde and nitro functional groups relative to the benzene (B151609) ring and to each other. Steric and electronic effects arising from the bulky bromine and nitro substituents play a crucial role in determining the molecule's preferred three-dimensional structure.

Conformational Analysis:

Theoretical studies on the parent compound, 2-nitrobenzaldehyde, have indicated that the molecule adopts a non-coplanar conformation. In this arrangement, the nitro group is twisted out of the plane of the phenyl ring due to steric hindrance with the adjacent aldehyde group. This twisting alleviates the unfavorable steric interactions that would be present in a fully planar conformation.

For this compound, a similar non-planar arrangement is expected to be the most stable conformation. The presence of the two bromine atoms at the 4 and 5 positions is not anticipated to significantly alter the fundamental twisted conformation of the 2-nitrobenzaldehyde core. However, they will influence the electronic distribution within the aromatic ring and may have minor effects on the precise dihedral angles of the aldehyde and nitro groups. The rotational barrier of the aldehyde group is another important conformational parameter. In substituted benzaldehydes, the energy barrier to rotation of the formyl group can be influenced by the electronic nature of the ring substituents.

A systematic conformational search using computational methods such as Density Functional Theory (DFT) would be necessary to precisely quantify the dihedral angles and the energy differences between various possible conformers. Such a study would likely reveal that the global minimum energy conformation involves a significant twist of the nitro group and a specific orientation of the aldehyde group that minimizes steric clash.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in various environments, such as in solution or in a crystalline state. An MD simulation numerically solves Newton's equations of motion for the atoms of the molecule over a period of time, yielding a trajectory that describes the atomic positions and velocities.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: A starting conformation of the molecule, likely the minimum energy structure from conformational analysis, would be placed in a simulation box, which could be filled with a chosen solvent to mimic solution-phase behavior.

Force Field Selection: An appropriate force field, which is a set of parameters describing the potential energy of the system, would be chosen to accurately model the interactions between the atoms of the molecule and any solvent molecules.

Equilibration: The system would be gradually heated to the desired simulation temperature and the pressure adjusted to maintain equilibrium.

Production Run: The simulation would be run for a sufficient length of time to sample the conformational space and observe the dynamic events of interest.

Analysis of the MD trajectory could provide valuable information on:

The flexibility of the molecule, including the range of motion of the aldehyde and nitro groups.

The stability of different conformers at a given temperature.

The interactions between the molecule and its environment, such as the formation of transient hydrogen bonds or other non-covalent interactions.

The time scales of conformational transitions.

Such simulations are instrumental in understanding how the molecule behaves in a dynamic, realistic environment, which is crucial for predicting its reactivity and interactions with other molecules.

Prediction of Spectroscopic Signatures (e.g., Vibrational Spectra)

The predicted vibrational spectrum of this compound will be characterized by contributions from the benzene ring, the aldehyde group, the nitro group, and the carbon-bromine bonds.

Interactive Data Table of Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
C-H stretching (aromatic)3100 - 3000Stretching vibrations of the C-H bonds on the benzene ring.
C=O stretching (aldehyde)1710 - 1690A strong, characteristic band for the carbonyl group of the aldehyde.
N=O asymmetric stretching (nitro)1550 - 1520Asymmetric stretching of the N=O bonds in the nitro group.
C-C stretching (aromatic)1600 - 1450In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring.
N=O symmetric stretching (nitro)1360 - 1340Symmetric stretching of the N=O bonds in the nitro group.
C-H in-plane bending (aromatic)1300 - 1000Bending vibrations of the C-H bonds within the plane of the ring.
C-N stretching870 - 840Stretching vibration of the bond connecting the nitro group to the benzene ring.
C-Br stretching700 - 500Stretching vibrations of the carbon-bromine bonds.
C-H out-of-plane bending (aromatic)900 - 675Bending vibrations of the C-H bonds out of the plane of the ring.

Advanced Structural Characterization and Solid State Studies

Single Crystal X-ray Diffraction Analysis of Derivatives

Single crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. Studies on derivatives of 4,5-dibromo-2-nitrobenzaldehyde reveal intricate details about their molecular geometry and the forces governing their crystal packing.

The crystal structures of benzaldehyde (B42025) derivatives, including those related to this compound, are often stabilized by a variety of intermolecular interactions. These can include conventional hydrogen bonds, weaker C–H···O hydrogen bonds, halogen bonds (C–Br···O or C–Br···Br), and π–π stacking interactions. nih.govmdpi.comrsc.org The presence and nature of these interactions are highly dependent on the substituents present on the benzaldehyde skeleton. nih.gov

The study of different isomers and derivatives reveals that even small changes in the substitution pattern can lead to significant differences in the crystal packing. nih.gov For example, the packing in some 1,4-dibromo-2,5-disubstituted benzene (B151609) derivatives is dominated by C–Br···π(arene) interactions, while in others, a combination of C–H···Br hydrogen bonds and Br···Br interactions is observed. mdpi.com These findings underscore the critical role that intermolecular forces play in determining the solid-state architecture of these compounds. chemrxiv.org

Co-crystallization is a technique used to design new solid forms of a substance by combining it with another molecule (a co-former) in a stoichiometric ratio within a crystal lattice. This approach can be used to modify the physical properties of a compound by creating new supramolecular assemblies governed by specific intermolecular interactions.

While specific studies on the co-crystallization of this compound were not found, the principles of supramolecular assembly observed in related benzaldehyde derivatives are highly relevant. The formation of defined structural motifs through non-covalent interactions is the foundation of crystal engineering. The diverse intermolecular interactions exhibited by substituted benzaldehydes, such as hydrogen bonding and halogen bonding, make them suitable candidates for the design of co-crystals with tailored architectures and properties. nih.gov

In single crystal X-ray diffraction analysis, it is not uncommon to encounter disorder, where a molecule or a part of it occupies multiple positions within the crystal lattice. This can be a significant challenge in structure determination and requires specialized refinement techniques. nih.gov

Disorder can arise from static or dynamic effects. Static disorder involves the random distribution of different molecular conformations or orientations throughout the crystal, while dynamic disorder is related to molecular motion. The refinement of disordered structures often involves modeling the different components and their occupancies, which can be a complex and time-consuming process. nih.gov

Modern refinement techniques employ advanced algorithms and software to model disorder more accurately. nih.gov In some cases, computational methods, such as 'molecule-in-cluster' optimizations, can be used to generate restraints that aid in the refinement of disordered structures, leading to a more reliable final model. nih.gov For complex systems, especially those at lower resolution, specialized refinement protocols that incorporate experimental phase information and judicious use of restraints are necessary to achieve a chemically reasonable and accurate structural model. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Beyond the initial identification of a compound, advanced spectroscopic techniques are indispensable for the detailed characterization of complex derivatives of this compound and for monitoring their chemical transformations.

While one-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of nuclei like ¹H and ¹³C, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the structure of complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For a derivative of this compound, a COSY spectrum would show cross-peaks between coupled aromatic protons, confirming their connectivity and substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons with their directly attached carbon atoms. This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of the proton and carbon signals of a complex derivative of this compound can be achieved.

High-resolution mass spectrometry (HRMS) is a critical tool for monitoring the progress of chemical reactions involving this compound. Its ability to provide highly accurate mass measurements allows for the confident identification of reactants, intermediates, and products.

One advanced HRMS technique is Parallel Reaction Monitoring (PRM) . nih.govnih.govresearchgate.net PRM is a targeted quantification method performed on high-resolution mass spectrometers, such as quadrupole-Orbitrap instruments. nih.gov In a PRM experiment, a specific precursor ion of interest is isolated and fragmented, and all the resulting product ions are detected with high resolution and mass accuracy. nih.govresearchgate.net This provides a high degree of specificity and selectivity, allowing for the confident identification and quantification of target molecules even in complex mixtures. nih.govnih.gov

Emerging Research Directions and Future Perspectives

Sustainable Synthesis Approaches and Green Chemistry Methodologies

The synthesis of nitroaromatic compounds often involves harsh conditions and toxic reagents, prompting a shift towards more environmentally benign methods. rug.nl Future research on 4,5-Dibromo-2-nitrobenzaldehyde will likely focus on green chemistry principles. This includes the development of synthetic routes that avoid toxic starting materials, such as certain carcinogenic toluene (B28343) derivatives, in favor of safer alternatives like o-nitroaniline. d-nb.info Methodologies that reduce waste, such as one-pot syntheses, are also gaining traction. rug.nl For instance, processes are being developed that allow multiple reaction steps to occur in the same solvent without the need to isolate intermediates, which significantly improves efficiency and reduces solvent waste.

Furthermore, the oxidation step to form the aldehyde is a key area for green innovation. Traditional methods often use stoichiometric, toxic oxidants. Future approaches will likely involve milder and more selective oxidizing agents, such as manganese(IV) oxide, or the development of catalytic oxidation processes. chemicalbook.com The use of flow chemistry, which offers better control over reaction parameters and improves safety for potentially exothermic nitration reactions, presents a promising pathway for more sustainable production.

Integration into High-Throughput Synthesis Platforms

The demand for novel chemical entities in drug discovery and materials science has spurred the development of high-throughput synthesis platforms. The structure of this compound is well-suited for creating diverse molecular libraries. Its aldehyde group can undergo a wide array of chemical transformations, while the bromo- and nitro-substituents can be modified through various cross-coupling and reduction reactions.

The integration of this compound into automated synthesis platforms, potentially utilizing flow chemistry, would enable the rapid generation of a multitude of derivatives. This approach would accelerate the discovery of new compounds with desirable electronic, optical, or biological properties. One-pot procedures that combine reduction and cross-coupling steps are particularly attractive for high-throughput applications as they streamline the synthesis of highly functionalized molecules. rug.nlacs.org

Applications in Advanced Organic Electronic Materials (excluding biomedical imaging applications)

The unique electronic properties conferred by the bromine and nitro substituents make this compound an attractive precursor for advanced organic electronic materials. Derivatives of this compound are being explored for their potential in creating materials for next-generation electronic devices.

There is significant interest in developing organic materials for electronic applications like organic field-effect transistors (OFETs) and solar cells. acs.org Indigo (B80030) derivatives, which can be synthesized from precursors related to bromo-nitro aromatics, have shown promise as semiconducting materials. researchgate.net Specifically, certain indigo isomers have demonstrated high charge carrier mobilities and stability, making them suitable for transistors. researchgate.net

In the realm of solar energy, dye-sensitized solar cells (DSSCs) represent a low-cost alternative to traditional silicon-based cells. researchgate.net These cells rely on a photosensitive dye to absorb light and generate electrons. researchgate.net The core structure of this compound can be elaborated to create complex organic dyes. The electron-withdrawing nature of the nitro group and the potential for modification at the bromine positions allow for the fine-tuning of the dye's absorption spectrum and energy levels to optimize solar cell performance. nih.gov Research is focused on creating metal-free organic dyes that are efficient, stable, and cost-effective. nih.gov Furthermore, derivatives could be used in developing platinum-free counter electrodes, another key component of DSSCs, using materials like transition metal dichalcogenides. bldpharm.com

Table 2: Examples of Materials and Concepts in Dye-Sensitized Solar Cells

Component/Concept Description Relevance
Organic Dye Sensitizer A metal-free molecule that absorbs light and injects electrons into a semiconductor. nih.gov Derivatives of this compound could be tailored to act as efficient dye sensitizers.
Photo-sensitized Anode A semiconductor (e.g., TiO₂) coated with the dye, which forms the basis of the DSSC. researchgate.net The dye's chemical structure must allow for strong binding to the anode surface for efficient electron transfer. nih.gov
Pt-free Counter Electrode An alternative to expensive platinum used to regenerate the electrolyte. Materials include carbon and transition metal sulfides/selenides. bldpharm.com Advanced functional materials derived from new precursors could play a role in developing these electrodes.

| Co-sensitization | Using multiple dyes to broaden the light absorption spectrum of the solar cell. | The tunable nature of dyes derived from this compound could make them suitable partners in co-sensitized systems. |

Development of Novel Catalytic Systems Utilizing Derivatives

Research in this area could involve designing catalysts where the substituted benzaldehyde (B42025) derivative is either the catalyst itself or a key component of a larger catalytic system. For instance, the aldehyde could be transformed into an imine, which is a common motif in organocatalysis. The electronic properties of halogenated benzaldehyde derivatives have been shown to affect their interaction with catalyst surfaces, which in turn influences reaction rates and outcomes. d-nb.info This suggests that the specific substitution pattern of this compound could be exploited to develop highly selective catalysts for reactions like aldol (B89426) or Michael additions.

Mechanistic Investigations of Underexplored Reactions

While the aldehyde, nitro, and bromo groups are common functional groups, their interplay within the this compound scaffold can lead to complex and interesting reactivity. Future research will likely delve into mechanistic studies of underexplored reactions involving this compound. A key area of interest is the selective functionalization of the C-Br bonds. Studies on related dibromo-heterocyclic systems have shown that it is possible to achieve selective substitution of one bromine atom over the other by carefully controlling reaction conditions. acs.org

Investigating the kinetics and intermediates of such selective substitution reactions (e.g., Nucleophilic Aromatic Substitution, SNAr) on this compound would provide fundamental insights into its reactivity. This knowledge is crucial for designing rational synthetic routes to complex molecules. Additionally, photochemical reactions are of interest, as studies on related nitrobenzaldehydes have revealed the formation of transient species like aci-nitro intermediates upon UV irradiation, a process influenced by other substituents on the ring. nih.gov

Design of Smart Materials and Responsive Systems from Derived Compounds

"Smart" or "stimuli-responsive" materials, which change their properties in response to external triggers like light, pH, or temperature, are at the cutting edge of materials science. nih.gov The this compound molecule possesses features that make its derivatives excellent candidates for such materials.

For example, the bromine atoms can participate in halogen bonding, a type of non-covalent interaction that can be used to control the self-assembly of molecules into ordered structures. nih.gov By incorporating this moiety into larger molecules like azobenzenes, it is possible to create materials that change shape or color in response to light. nih.gov Similarly, derivatives can be designed to be pH-responsive, exhibiting color changes as the acidity of the environment changes. researchgate.net Such systems have potential applications in sensors, molecular switches, and self-healing materials. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 4,5-Dibromo-2-nitrobenzaldehyde, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A common approach involves halogenation of nitrobenzaldehyde derivatives. For example, bromination of 2-nitrobenzaldehyde using bromine or N-bromosuccinimide (NBS) in acidic media can yield the dibrominated product. Reaction optimization may include controlling temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios of brominating agents . Purification via recrystallization in ethanol or column chromatography (using hexane/ethyl acetate) is recommended to isolate high-purity crystals. Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:ethyl acetate) .

Q. How can researchers mitigate hazards when handling this compound in the laboratory?

  • Methodological Answer : Follow OSHA/NIOSH guidelines:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Respiratory Protection : For powder handling, use NIOSH-approved P95 respirators to avoid inhalation of particulates .
  • Waste Disposal : Collect halogenated waste in designated containers and avoid aqueous drainage due to potential environmental persistence .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : After quenching the reaction (e.g., with sodium thiosulfate to neutralize excess bromine), extract the product using dichloromethane. Perform vacuum distillation to remove solvents, followed by recrystallization in ethanol-water (1:2 v/v) to obtain needle-like crystals. Confirm purity via melting point analysis (expected range: 103–106°C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The electron-withdrawing nitro group activates the benzene ring for NAS, while bromine substituents at positions 4 and 5 introduce steric hindrance. To study this, design kinetic experiments comparing reaction rates with varying nucleophiles (e.g., amines vs. alkoxides). Use DFT calculations (B3LYP/6-31G*) to map electron density and identify reactive sites. Experimental data may show reduced reactivity with bulky nucleophiles, highlighting steric limitations .

Q. What analytical challenges arise in characterizing this compound, and how can they be addressed?

  • Methodological Answer :
  • NMR Challenges : Bromine’s quadrupolar moment broadens signals. Use high-field NMR (≥500 MHz) and deuterated DMSO to resolve aromatic protons (δ ~10.2 ppm for aldehyde, δ ~8.5–9.0 ppm for aromatic H).
  • Mass Spectrometry : Employ HRMS (ESI+) to confirm molecular ion [M+H]+ at m/z 308.85 (C₇H₃Br₂NO₃).
  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Analyze packing patterns to assess intermolecular interactions (e.g., C=O⋯Br halogen bonding) .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across literature?

  • Methodological Answer : Systematically replicate methods from divergent studies while controlling variables (e.g., solvent polarity, catalyst presence). For instance, compare yields under anhydrous vs. hydrated conditions. Use DOE (Design of Experiments) to identify critical factors (e.g., temperature, bromine stoichiometry). Publish reproducibility data with detailed reaction logs to clarify optimal conditions .

Q. What strategies are recommended for designing bioactivity studies using this compound as a pharmacophore?

  • Methodological Answer :
  • Target Identification : Screen against kinase or protease libraries due to the nitro group’s electrophilic reactivity.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or modifying the nitro group) and compare IC₅₀ values in enzyme inhibition assays.
  • Toxicity Profiling : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity and guide therapeutic index calculations .

Experimental Design & Data Analysis

Q. How to design a study evaluating the environmental persistence of this compound in aquatic systems?

  • Methodological Answer :
  • Sample Preparation : Spike freshwater samples (pH 7.4) with 10 ppm of the compound.
  • Degradation Monitoring : Use LC-MS/MS to track concentration changes over 30 days under varying conditions (UV light, microbial activity).
  • Data Analysis : Apply first-order kinetics to calculate half-life (t₁/₂). Compare with structurally similar compounds (e.g., 3,4-dichloro-5-nitrobenzaldehyde) to identify substituent effects on stability .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use quantum mechanical modeling (Gaussian 16) to simulate Suzuki-Miyaura coupling. Optimize transition states with the M06-2X functional and LANL2DZ basis set for bromine. Compare activation energies for Pd-catalyzed coupling with aryl boronic acids. Validate predictions experimentally by isolating biaryl products and characterizing via GC-MS .

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